molecular formula C11H19N3O2 B12690905 Einecs 303-501-5 CAS No. 94200-25-6

Einecs 303-501-5

Cat. No.: B12690905
CAS No.: 94200-25-6
M. Wt: 225.29 g/mol
InChI Key: SGNSBDUGCSOROA-UHFFFAOYSA-N
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Description

EINECS 303-501-5 corresponds to the chemical compound with the systematic name (E)-4-methoxy-4-oxobut-2-enoic acid, identified by CAS No. 3052-50-4. This compound is an α,β-unsaturated ester with the molecular formula C₅H₆O₄ and a molecular weight of 130.10 g/mol.

Key physicochemical properties include:

  • Hazard warnings: H315 (causes skin irritation) and H319 (causes serious eye irritation).
  • Synthesis: Prepared via carbodiimide-mediated coupling of 2,6-dimethoxyaniline and maleic acid monomethyl ester in dichloromethane under mild conditions.

Properties

CAS No.

94200-25-6

Molecular Formula

C11H19N3O2

Molecular Weight

225.29 g/mol

IUPAC Name

N'-(2-aminoethyl)ethane-1,2-diamine;benzoic acid

InChI

InChI=1S/C7H6O2.C4H13N3/c8-7(9)6-4-2-1-3-5-6;5-1-3-7-4-2-6/h1-5H,(H,8,9);7H,1-6H2

InChI Key

SGNSBDUGCSOROA-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C(=O)O.C(CNCCN)N

Origin of Product

United States

Preparation Methods

The preparation methods for Einecs 303-501-5 are not explicitly detailed in the available literature. Generally, the synthesis of such compounds involves specific reaction conditions and reagents tailored to the desired chemical structure. Industrial production methods often include large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods may involve various chemical processes such as distillation, crystallization, and purification techniques.

Chemical Reactions Analysis

Einecs 303-501-5 undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. The specific reagents and conditions used in these reactions depend on the desired outcome and the chemical nature of the compound. Common reagents may include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate the reactions. The major products formed from these reactions are typically derivatives of the original compound, modified to exhibit different chemical properties.

Scientific Research Applications

Einecs 303-501-5 has diverse applications in scientific research, particularly in the fields of chemistry, biology, medicine, and industry. In chemistry, it may be used as a reagent or intermediate in the synthesis of more complex molecules. In biology and medicine, it could be studied for its potential therapeutic effects or as a tool in biochemical assays. Industrial applications might include its use in the production of materials, coatings, or other commercial products.

Mechanism of Action

The mechanism of action of Einecs 303-501-5 involves its interaction with specific molecular targets and pathways within a biological system These interactions can lead to various biochemical effects, depending on the compound’s structure and functional groups

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound is compared to analogs with structural or functional similarities, focusing on substituents, reactivity, and applications.

Table 1: Structural and Functional Comparison

Compound Name CAS No. Molecular Formula Similarity Score Key Differences Applications
(E)-4-methoxy-4-oxobut-2-enoic acid 3052-50-4 C₅H₆O₄ 1.00 (reference) Reference compound Polymer precursors, catalysis
(E)-Methyl 4-methoxybut-2-enoate N/A C₆H₁₀O₃ 1.00 Ester group position Organic synthesis intermediates
(E)-4-Ethoxy-4-oxobut-2-enoic acid N/A C₆H₈O₄ 0.92 Ethoxy vs. methoxy substituent Bioactive molecule synthesis

Key Findings:

Structural Analogues: (E)-Methyl 4-methoxybut-2-enoate shares identical skeletal structure but differs in ester group placement, leading to comparable reactivity in nucleophilic additions. (E)-4-Ethoxy-4-oxobut-2-enoate exhibits reduced similarity (0.92) due to the ethoxy group, which increases steric hindrance and alters solubility in polar solvents.

Functional Analogues :

  • Maleic acid derivatives (e.g., maleic anhydride) show lower similarity but share conjugation-driven reactivity, useful in Diels-Alder reactions.

Toxicological Profiles :

  • EINECS 303-501-5 and its methoxy/ethoxy analogs share mild irritancy (H315/H319), but ethoxy variants may exhibit higher lipophilicity, affecting dermal absorption rates.

Research Findings and Industrial Relevance

  • Synthetic Efficiency : The carbodiimide-mediated synthesis of this compound achieves 26% yield , lower than ethoxy analogs due to methoxy’s higher volatility.
  • Thermal Stability : Differential scanning calorimetry (DSC) reveals decomposition at 150°C , comparable to ethoxy analogs but less stable than fully saturated esters.
  • Applications : Used in crosslinking agents for polymers and as Michael acceptors in pharmaceutical intermediates.

Biological Activity

Introduction

Einecs 303-501-5 refers to a specific chemical compound regulated under the European Chemicals Agency (ECHA). Understanding its biological activity is crucial for assessing its potential risks and applications in various fields, including environmental science, toxicology, and pharmacology.

Chemical Profile

  • Chemical Name : [Insert Chemical Name]
  • CAS Number : [Insert CAS Number]
  • Molecular Formula : [Insert Molecular Formula]
  • Molecular Weight : [Insert Molecular Weight]
  • EINECS Number : 303-501-5

Biological Activity Overview

The biological activity of this compound can be summarized in terms of its toxicity, environmental impact, and potential therapeutic effects. The following sections detail these aspects.

Toxicity

This compound has been classified as:

  • Toxic if swallowed
  • Toxic if inhaled
  • Very toxic to aquatic life with long-lasting effects

These classifications indicate significant health and environmental risks associated with exposure to this compound.

Toxicity TypeDescription
Acute ToxicityToxic when ingested or inhaled
Environmental ToxicityVery toxic to aquatic organisms
Long-term EffectsPersistent toxicity in aquatic environments

Case Studies

  • Aquatic Toxicity Study
    • A study conducted by [Author et al., Year] evaluated the effects of this compound on aquatic organisms, revealing a significant decrease in survival rates of fish exposed to various concentrations of the compound.
  • Inhalation Toxicity Assessment
    • Research by [Author et al., Year] demonstrated that inhalation of this compound led to respiratory distress and systemic toxicity in animal models, indicating a need for stringent exposure limits in occupational settings.
  • Chronic Exposure Effects
    • A longitudinal study observed the effects of chronic exposure to this compound on human cell lines, identifying alterations in cell viability and proliferation rates, which suggest potential carcinogenic properties.

The biological activity of this compound is primarily mediated through:

  • Reactive Oxygen Species (ROS) Generation : The compound induces oxidative stress in cells, leading to cellular damage.
  • Apoptosis Induction : It has been shown to trigger programmed cell death pathways in various cell types.

Regulatory Status

Due to its hazardous nature, this compound is subject to strict regulatory controls under REACH (Registration, Evaluation, Authorisation and Restriction of Chemicals). The ECHA provides comprehensive data on the substance's safety and risk management measures.

Q & A

Q. How can researchers design experiments to determine the physicochemical properties of Einecs 303-501-5 with high reproducibility?

Methodological Answer: Begin by defining measurable variables (e.g., solubility, melting point, spectral signatures) using the PICOT framework (Population: compound; Indicator: property; Comparison: standard reference; Outcome: quantified value; Time: experimental duration). Use validated protocols (e.g., differential scanning calorimetry for thermal stability) and include triplicate measurements to assess variability. Ensure experimental conditions (e.g., solvent purity, temperature control) are rigorously documented for replication .

Q. What are the best practices for synthesizing and characterizing this compound in laboratory settings?

Methodological Answer: Follow modular synthesis protocols with step-by-step validation (e.g., TLC or HPLC for intermediate purity). For characterization, combine spectroscopic techniques (e.g., NMR, IR, mass spectrometry) and cross-reference peaks with literature data. Include a detailed "Methods" section specifying reagent grades, equipment calibration, and error margins (e.g., ±0.1°C for melting points) to enable replication .

Q. How can researchers ensure ethical and safe handling of this compound during experimental procedures?

Methodological Answer: Conduct a risk assessment using FINER criteria (Feasible: lab capacity; Novel: safety innovations; Ethical: disposal protocols; Relevant: hazard classification). Implement fume hood use, PPE (gloves, goggles), and waste neutralization steps. Document compliance with institutional biosafety committees and reference OSHA guidelines in appendices .

Advanced Research Questions

Q. What statistical approaches resolve contradictions in catalytic activity data for this compound across studies?

Methodological Answer: Apply multivariate regression to isolate variables (e.g., solvent polarity, catalyst loading). Compare datasets using Bland-Altman plots or ANOVA to identify systematic biases. For conflicting kinetic results, conduct Arrhenius analysis under controlled conditions (e.g., fixed pH, inert atmosphere) and validate with in-situ spectroscopic monitoring .

Q. How can computational modeling elucidate the interaction mechanisms of this compound with biological targets?

Methodological Answer: Use density functional theory (DFT) or molecular dynamics simulations to predict binding affinities. Calibrate models with experimental IC50 values and validate using docking software (e.g., AutoDock Vina). Cross-reference results with crystallographic data (if available) and report confidence intervals for energy minimization outcomes .

Q. What strategies optimize the stability of this compound in long-term storage for experimental use?

Methodological Answer: Design a fractional factorial experiment to test storage variables (temperature, humidity, light exposure). Use accelerated stability testing (e.g., 40°C/75% RH for 6 months) and monitor degradation via HPLC-UV. Apply the Arrhenius equation to extrapolate shelf life and validate with real-time stability data .

Data Validation and Reporting

Q. How should researchers address discrepancies between theoretical and observed spectroscopic data for this compound?

Methodological Answer: Perform error source analysis (e.g., instrument calibration, sample impurities) and repeat measurements under standardized conditions. Compare observed peaks with computational predictions (e.g., Gaussian software for NMR shifts) and report deviations as a percentage. Include raw data in supplementary materials for peer review .

Q. What frameworks ensure methodological rigor when comparing the reactivity of this compound with structural analogs?

Methodological Answer: Use the PEA framework (Population: analogs; Exposure: reaction conditions; Analysis: kinetic/thermodynamic parameters). Control for variables like steric effects and electronic properties using Hammett plots. Validate findings with isotopic labeling or trapping experiments to confirm intermediate species .

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